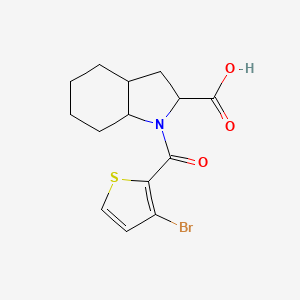![molecular formula C10H10ClN3O2 B7590204 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of acetonitriles and has a molecular formula of C10H10ClN3O2. In
作用机制
The exact mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a long half-life, allowing for sustained effects over time. However, one limitation of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is its relatively high cost compared to other compounds used in research.
未来方向
There are several future directions for research involving 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile. One potential area of study is its use as a chemotherapy agent in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile and its potential applications in treating inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration methods for 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in various research settings.
In conclusion, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is a promising compound with potential applications in various areas of scientific research. Its low toxicity profile and potential anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile.
合成方法
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzyl chloride with methylamine followed by the addition of acetonitrile. The resulting compound is then purified through recrystallization to obtain 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in its pure form.
科学研究应用
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been used in various scientific research studies due to its potential as a bioactive molecule. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating diseases such as arthritis and asthma. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been studied for its potential as a chemotherapy agent in cancer treatment.
属性
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)methyl-methylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(5-4-12)7-8-2-3-9(14(15)16)6-10(8)11/h2-3,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWPLRZOUVUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)


![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)